N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-chlorobenzonitrile with cyclopropylamine to form an intermediate, which is then subjected to further reactions to introduce the isoxazole ring and the methoxyethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the isoxazole ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzonitrile: A precursor in the synthesis of the compound.
Cyclopropylamine: Another precursor used in the synthesis.
Isoxazole derivatives: Compounds with similar heterocyclic structures.
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-15(11-4-2-3-5-12(11)17)9-18-16(20)13-8-14(22-19-13)10-6-7-10/h2-5,8,10,15H,6-7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBSRGJQPJNPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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